(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of hydroxyl groups at the 4 and 5 positions adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a benzazepine precursor using a suitable reducing agent, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the benzazepine core.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
- rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one
Uniqueness
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is unique due to its benzazepine core and the presence of hydroxyl groups at specific positions. This structural configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol |
InChI |
InChI=1S/C10H13NO2/c12-9-5-6-11-8-4-2-1-3-7(8)10(9)13/h1-4,9-13H,5-6H2/t9-,10+/m1/s1 |
InChI Key |
YSOXZVPTLZKERG-ZJUUUORDSA-N |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@@H]([C@@H]1O)O |
Canonical SMILES |
C1CNC2=CC=CC=C2C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.